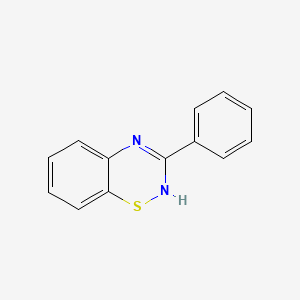

3-Phenyl-2H-1,2,4-benzothiadiazine

Description

Structure

3D Structure

Properties

CAS No. |

74063-26-6 |

|---|---|

Molecular Formula |

C13H10N2S |

Molecular Weight |

226.30 g/mol |

IUPAC Name |

3-phenyl-2H-1,2,4-benzothiadiazine |

InChI |

InChI=1S/C13H10N2S/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)16-15-13/h1-9H,(H,14,15) |

InChI Key |

URXTUTDZZIQZKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3SN2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenyl 2h 1,2,4 Benzothiadiazine and Its Derivatives

Established Synthetic Routes for the 1,2,4-Benzothiadiazine Core

Several foundational methods have been established for the construction of the 1,2,4-benzothiadiazine scaffold. These routes often involve the formation of key bonds through cyclization reactions of appropriately substituted benzene (B151609) precursors.

Reductive Cyclization Approaches

Reductive cyclization represents a powerful strategy for the synthesis of 1,2,4-benzothiadiazine derivatives. One notable example involves the use of samarium diiodide (SmI₂). This method facilitates the reductive cyclization of N,N-diethyl-o-nitrobenzenesulfonamides with various nitriles under mild and neutral conditions, yielding 2H-1,2,4-benzothiadiazine 1,1-dioxides. researchgate.netresearchgate.net The strong reducing ability of SmI₂ allows for the efficient conversion of the nitro group to an amino group, which then participates in the cyclization with the nitrile. researchgate.net This one-pot synthesis is advantageous due to its operational simplicity and the satisfactory yields obtained for a range of products. researchgate.net

Another reductive approach involves a tandem reaction promoted by stannous chloride (SnCl₂). This method utilizes nitriles and 2-nitro-N-phenylbenzenesulfonamide or its isomer to synthesize benzothiadiazine derivatives through a sequence of reduction, ammonolysis, condensation, and deamination. nih.gov This process is valued for its convenient operation and tolerance of various functional groups. nih.gov

Condensation Reactions of o-Aminobenzenesulfonamides with Amidines and Related Precursors

The condensation of o-aminobenzenesulfonamides with amidines or their precursors is a widely employed and classical method for constructing the 1,2,4-benzothiadiazine ring system. researchgate.net This approach typically involves the reaction of the amino group of the sulfonamide with a reactive carboxylic acid derivative or an equivalent, leading to cyclization and the formation of the heterocyclic core. A general procedure may utilize polyphosphoric acid trimethylsilyl (B98337) ester (PPSE) as a catalyst under vigorous reaction conditions. researchgate.net

More recently, variations of this condensation have been developed. For instance, a one-pot, three-component reaction has been described for the synthesis of functionalized benzothiadiazine 1,1-dioxides. This method involves the reaction of benzenesulfonylchlorides with N,N′,N′′-trisubstituted guanidines, which can be considered as amidine precursors. tandfonline.com This copper-catalyzed intramolecular C-H activation reaction proceeds under mild conditions and offers high yields. tandfonline.com

Cyclization of N-Arylamidines with Sulfur Reagents

The direct cyclization of N-arylamidines with sulfur-containing reagents provides another avenue to the 1,2,4-benzothiadiazine framework. A notable example is the reaction of N-arylamidines with thionyl chloride (SOCl₂). nih.govrsc.org This reaction, when carried out in refluxing neat thionyl chloride, leads to the formation of 1,2,4-benzothiadiazine 1-chlorides in moderate to good yields. nih.govrsc.org The proposed mechanism may involve the formation of an aminosulfonylchloride intermediate, followed by electrophilic aromatic substitution and subsequent deoxygenation. rsc.org

Advanced and Mechanistically Insightful Synthetic Innovations

In recent years, the field has seen the emergence of more advanced and mechanistically sophisticated methods for the synthesis of 1,2,4-benzothiadiazines. These innovations often leverage transition metal catalysis to achieve highly efficient and selective transformations.

Transition Metal-Catalyzed C-H Activation and Annulation Strategies

Transition metal-catalyzed C-H activation has become a powerful tool for the synthesis of complex organic molecules, including heterocyclic systems like 1,2,4-benzothiadiazines. tandfonline.com These methods offer atom- and step-economical advantages over traditional synthetic routes.

Rhodium-catalyzed C-H amidation/cyclization of sulfoximines with 1,4,2-dioxazol-5-ones provides a route to benzothiadiazine-1-oxides. acs.org This transformation exhibits high functional group tolerance. acs.org Similarly, rhodium(III)-catalyzed C-H functionalization of 3-aryl-2H-benzo[e] researchgate.nettandfonline.comthiadiazine-1,1-dioxides with alkynes has been developed for the synthesis of isoquinoline (B145761) derivatives fused to the benzothiadiazine scaffold. researchgate.net

Copper-catalyzed intramolecular C-H activation has also been successfully applied. tandfonline.com A one-pot synthesis of various benzothiadiazine 1,1-dioxide derivatives has been achieved through a three-component reaction of benzenesulfonylchlorides and N,N′,N′′-trisubstituted guanidines, catalyzed by copper(I) iodide. This method is notable for its mild reaction conditions, ease of work-up, and high yields.

Palladium-catalyzed cross-dehydrogenative coupling (CDC) represents a state-of-the-art strategy for forming C-C and C-heteroatom bonds. rsc.org This approach involves the direct coupling of two different C-H bonds, offering high atom economy. rsc.org While specific examples for the direct synthesis of the 3-phenyl-2H-1,2,4-benzothiadiazine core via intermolecular CDC are still emerging, the principles of this methodology are highly relevant. For instance, palladium-catalyzed oxidative C-H/C-H cross-coupling has been successfully applied to couple benzothiazoles with thiophenes and thiazoles, demonstrating the potential of this strategy for constructing complex heteroaromatic systems. researchgate.net The development of palladium-catalyzed CDC reactions for the direct arylation of the 1,2,4-benzothiadiazine core at the 3-position would be a significant advancement in the field.

Rhodium(III)-Catalyzed Annulation Reactions

Rhodium(III)-catalyzed C-H activation and annulation has emerged as a powerful tool for the construction of heterocyclic systems. This method provides an atom-economical pathway to benzothiadiazine derivatives. A notable approach involves the C-H amidation and cyclization of sulfoximines with 1,4,2-dioxazol-5-ones. This reaction sequence, catalyzed by a rhodium complex, yields benzothiadiazine-1-oxides with good functional group tolerance. semanticscholar.org The process is particularly effective for S-alkyl-S-aryl-substituted sulfoximines. semanticscholar.org

The general mechanism is believed to involve the ortho-C–H activation of an aryl sulfoximine (B86345) directed by the nitrogen atom, followed by insertion of a rhodium nitrenoid generated from the dioxazolone. Subsequent intramolecular cyclization affords the final benzothiadiazine-1-oxide product. This strategy offers a direct route to these heterocycles from readily available starting materials. semanticscholar.org While rhodium(III) catalysts are effective, they can exhibit different reactivity patterns compared to their cobalt(III) counterparts, which may engage in alternative annulation pathways. researchgate.net

Cobalt(III)-Catalyzed Enantioselective C-H Amidation/Cyclization

Building upon the principles of transition-metal-catalyzed C-H functionalization, cobalt(III) catalysis has been successfully employed for the asymmetric synthesis of benzothiadiazine-1-oxides. researchgate.net These compounds, which contain a chiral sulfur center, are of significant interest in medicinal chemistry. researchgate.netrsc.org The key to this methodology is the combination of an achiral cobalt(III) catalyst with a pseudo-C2-symmetric chiral carboxylic acid, such as an H8-binaphthyl derivative. researchgate.netrsc.org

This catalytic system enables the enantioselective C-H bond cleavage of S-aryl sulfoximines and their subsequent reaction with dioxazolones. researchgate.net The chiral carboxylic acid acts as a chiral ligand, controlling the stereochemical outcome of the C-H amidation/cyclization sequence. This protocol allows for the synthesis of a variety of benzothiadiazine-1-oxides bearing different functional groups with high enantioselectivity. researchgate.netresearchgate.netrsc.org High-valent cyclopentadienyl (B1206354) cobalt catalysis, in general, is recognized as a versatile and sustainable strategy for C-H bond functionalizations. researchgate.net

Table 1: Comparison of Rh(III) and Co(III) Catalyzed Synthesis of Benzothiadiazine-1-oxides

| Feature | Rhodium(III)-Catalyzed Reaction | Cobalt(III)-Catalyzed Reaction |

|---|---|---|

| Primary Application | C-H amidation/cyclization | Enantioselective C-H amidation/cyclization |

| Catalyst System | Rhodium(III) complex | Achiral Cobalt(III) complex + Chiral Carboxylic Acid |

| Key Transformation | Forms racemic or achiral benzothiadiazine-1-oxides | Forms S-chiral benzothiadiazine-1-oxides with high enantioselectivity |

| Substrate Scope | Good functional group tolerance, suitable for S-alkyl-S-aryl sulfoximines semanticscholar.org | Access to benzothiadiazine-1-oxides with various functional groups researchgate.net |

| Selectivity | Achieves C-H activation and cyclization | Achieves high enantioselectivity through chiral ligand control researchgate.netrsc.org |

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has been widely adopted to accelerate reaction rates, improve yields, and enhance reaction efficiency in the synthesis of heterocyclic compounds. mdpi.comnih.gov The application of microwave irradiation can significantly shorten reaction times for the synthesis of benzothiazine and related scaffolds compared to conventional heating methods. mdpi.comunilag.edu.ng

For instance, the synthesis of various 1,3-benzothiazol-2(3H)-one derivatives has been achieved rapidly and efficiently under microwave irradiation. mdpi.comnih.gov Similarly, the preparation of 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides utilized microwave heating for the final condensation step, demonstrating the utility of this technology in multistep syntheses. acs.org The condensation of aminophenothiazines with formaldehyde (B43269) to produce phenothiazine (B1677639) analogues of Tröger’s base has also been efficiently conducted using microwave assistance. unilag.edu.ng This non-classical heating method provides rapid and uniform heating of the reaction mixture, often leading to cleaner reactions and easier product isolation.

Solid-Phase Synthesis Techniques for Library Generation

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of compounds for high-throughput screening. While a specific library of this compound on a solid support is not detailed in the provided sources, the principles of SPOS are readily applicable. This technique involves attaching a starting material to a solid support (e.g., a polymer resin), carrying out a sequence of reactions, and then cleaving the final product from the support. researchgate.net

The synthesis of other heterocyclic libraries, such as 1,4-benzodiazepines and 2H-benzopyrans, demonstrates the power of this approach. researchgate.net For example, a 1,4-benzodiazepine (B1214927) library was constructed from three components—2-aminobenzophenones, amino acids, and alkylating agents—on a pin apparatus. Similarly, diverse 2H-benzopyran libraries have been built on solid supports using various linkers and cleavage strategies. researchgate.net To apply this to the 1,2,4-benzothiadiazine scaffold, one could immobilize a precursor like 2-aminobenzenesulfonamide (B1663422) onto a suitable resin. Subsequent cyclization with a phenyl-containing building block (e.g., a benzamidine (B55565) derivative or a related precursor) and further diversification at available positions would allow for the generation of a library of this compound analogs. The final compounds would then be cleaved from the resin for purification and screening.

Photoinduced Cyclization Pathways (e.g., SRN1 reactions)

Photoinduced reactions offer mild and often highly selective pathways for the synthesis of complex molecules. A notable example applicable to the formation of fused benzothiadiazine systems is the Substitution Radical Nucleophilic Unimolecular (SRN1) reaction. This pathway has been successfully used to prepare fused pyrazolo[1,5-b]thiadiazines.

The strategy involves a photoinduced cyclization of suitably substituted sulfonamide precursors. The reaction is typically initiated by visible light and proceeds under mild conditions. The key step is the intramolecular cyclization of a radical intermediate onto an aromatic ring, leading to the formation of the new heterocyclic ring. This method has demonstrated moderate to very good product yields across various examples, highlighting its synthetic utility for creating complex heterocyclic architectures incorporating the benzothiadiazine moiety.

Regioselectivity and Stereoselectivity in this compound Synthesis

Controlling regioselectivity and stereoselectivity is paramount in modern organic synthesis to ensure the formation of the desired isomer. In the synthesis of 1,2,4-benzothiadiazines, these aspects are crucial for determining the final structure and properties of the molecule.

Regioselectivity: The regiochemical outcome of the cyclization to form the 1,2,4-benzothiadiazine ring is often dictated by the differential nucleophilicity of the atoms involved. For instance, in the reaction of 2-aminothiophenol (B119425) with α-cyano α-alkoxy carbonyl epoxides, the initial attack occurs from the more nucleophilic sulfur atom onto the epoxide ring. This is followed by a subsequent intramolecular attack by the less nucleophilic nitrogen atom, leading to a regioselective synthesis of 1,4-benzothiazines. Similarly, general methods for the regiospecific synthesis of 1,2,4-benzothiadiazines have been developed that control the connectivity of the final product. rsc.org In transition metal-catalyzed C-H functionalization, regioselectivity is controlled by the directing group; for example, in the Rh(III)-catalyzed synthesis of indazoles from unsymmetrical azobenzenes, substituents on the aromatic rings dictate which C-H bond is activated.

Stereoselectivity: The generation of chiral centers, particularly at the sulfur atom of the thiadiazine ring, can be achieved with high control using modern catalytic methods. As discussed in section 2.2.1.3, the use of a cobalt(III) catalyst paired with a chiral carboxylic acid ligand facilitates the highly enantioselective synthesis of benzothiadiazine-1-oxides. researchgate.netrsc.org This approach creates planar chirality through enantioselective C-H activation, yielding products with high enantiomeric ratios. researchgate.net

Synthesis of Fused-Ring Systems Incorporating the 1,2,4-Benzothiadiazine Moiety

The 1,2,4-benzothiadiazine ring can be incorporated into larger, polycyclic systems, often leading to compounds with unique structural and electronic properties. Several synthetic strategies have been developed to construct such fused-ring systems.

One general method involves the reductive cyclization of suitably functionalized precursors. For example, N-(nitrobenzenesulphonyl)-pyrrolidinecarboxylic acids can be converted into N-arylsulphonylprolyl chlorides, which then form iminium salts. These intermediates undergo reductive cyclization to yield tetrahydro-1H-pyrrolo[1,2-b]benzothiadiazine 5,5-dioxides, a tricyclic fused system. rsc.org

Another approach involves the reaction of o-aminobenzenesulfonamides with dibasic acid anhydrides to create fused-ring systems containing the 1,2,4-benzothiadiazine core. researchgate.net Furthermore, cycloaddition reactions provide a powerful route to fused heterocycles. For instance, triazolo-1,2,4-benzothiadiazine-1,1-dioxide derivatives have been synthesized, demonstrating the fusion of a triazole ring to the benzothiadiazine framework. The synthesis of 1,2,3-benzothiadiazine 1,1-dioxides, which are structural isomers, has also been extensively reviewed, including methods for creating fused derivatives. semanticscholar.org

Table 2: Examples of Fused-Ring Systems Based on 1,2,4-Benzothiadiazine

| Fused System Name | Precursors | Method | Citation |

|---|---|---|---|

| Tetrahydro-1H-pyrrolo[1,2-b]benzothiadiazine 5,5-dioxides | N-(nitrobenzenesulphonyl)-pyrrolidinecarboxylic acids | Reductive cyclization of nitroamines | rsc.org |

| Fused pyrazolo[1,5-b]thiadiazines | Substituted sulfonamides | Photoinduced SRN1 cyclization | |

| Triazolo-1,2,4-benzothiadiazine-1,1-dioxide derivatives | Not specified | Cycloaddition | |

| Fused systems from o-aminobenzenesulfonamides | o-Aminobenzenesulfonamides and dibasic acid anhydrides | Condensation/Cyclization | researchgate.net |

Advanced Structural Characterization and Conformational Analysis of 3 Phenyl 2h 1,2,4 Benzothiadiazine

Spectroscopic Investigations for Deeper Structural and Electronic Insights

UV-Visible Spectroscopy for Electronic Transitions, Conjugation Effects, and Tautomerism Studies

No specific UV-Visible spectroscopic data, including absorption maxima (λmax), molar absorptivity (ε), or detailed analyses of electronic transitions (such as π→π* and n→π* transitions) for 3-Phenyl-2H-1,2,4-benzothiadiazine could be located in the surveyed literature. Consequently, a discussion on conjugation effects, solvent effects on the spectral features, or studies on potential tautomerism for this specific compound, backed by experimental UV-Vis data, cannot be provided at this time.

Mass Spectrometry for Molecular Weight Confirmation and Mechanistic Fragmentation Pathways

Detailed mass spectrometry data, including the confirmation of the molecular weight by analysis of the molecular ion peak (M+) or protonated molecule ([M+H]+), and a mechanistic elucidation of its fragmentation pathways are not available in the public domain for this compound. Therefore, the creation of a data table listing observed m/z values and the assignment of these fragments to specific structural components of the molecule is not possible.

While general principles of mass spectrometry would predict fragmentation patterns involving the phenyl group and the benzothiadiazine heterocyclic system, any detailed description would be purely hypothetical without experimental data for this specific compound.

Chemical Reactivity and Transformation Pathways of 3 Phenyl 2h 1,2,4 Benzothiadiazine

Ring Opening and Rearrangement Reactions of the Benzothiadiazine Core

The 1,2,4-benzothiadiazine nucleus can undergo significant structural changes through cleavage and reformation of its heterocyclic ring. These transformations are often driven by thermal, photochemical, or catalytic induction, leading to novel molecular architectures.

Wittig-Type Rearrangements

For instance, base-induced rearrangements of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides proceed via a ring opening at the N-N bond, followed by a ring closure that forms a new C-N bond. nih.govacs.org The reaction pathway can be selectively directed to yield different products based on the amount of base used. nih.govacs.org

Diaza- nih.govrsc.org-Wittig Rearrangement : Using 2 equivalents of a base like potassium tert-butoxide (t-BuOK) leads to the formation of 1,2-benzisothiazole (B1215175) derivatives. nih.govacs.org

Diaza- nih.govresearchgate.net-Wittig Rearrangement : Increasing the base to 6 equivalents shifts the reaction to favor the formation of 1,2-benzothiazine 1,1-dioxides. nih.govacs.org

These base-tuned reactions highlight the reactivity of the sulfonamide portion of the heterocycle, where deprotonation initiates the rearrangement cascade. nih.govacs.org Although these examples are from the 1,2,3-benzothiadiazine 1,1-dioxide series, they underscore the latent potential for complex, base-mediated rearrangements within the broader benzothiadiazine family. The specific behavior of the 2H-1,2,4-benzothiadiazine system, which lacks the sulfonyl group and has a different nitrogen arrangement, remains an area for further investigation.

Thermal and Catalytic Ring Contraction Processes

The 3-Phenyl-2H-1,2,4-benzothiadiazine skeleton is susceptible to ring contraction, transforming the six-membered thiadiazine ring into a more compact five-membered thiazole (B1198619) ring.

A key example is the ring contraction of 7-chloro-3-phenyl-2H-1,2,4-benzothiadiazine to 6-chloro-2-phenylbenzothiazole. rsc.org This transformation can be induced under several conditions:

Thermal Contraction : Heating the compound in an inert solvent above 180°C initiates the ring contraction. rsc.org

Catalytic Contraction : The reaction is significantly accelerated by the presence of tervalent phosphorus compounds, such as triphenylphosphine (B44618) or triethyl phosphite. With these promoters, the ring contraction can proceed even at room temperature. rsc.org

Photochemical Contraction : The transformation can also be achieved through photochemical methods. rsc.org

The mechanism for the thermal ring contraction of the related 1,2,4-benzoxadiazines (oxygen analogues) is proposed to involve an electrocyclic ring opening, followed by recyclization and extrusion of a nitrene fragment. rsc.org

In a related thermal rearrangement, 1-aryl-1λ⁴,2,4-benzothiadiazines, which feature a sulfur(IV) center, rearrange upon heating above 180°C to yield 4-aryl-4H-1,2,4-benzothiadiazines through an intramolecular nih.govnih.gov-sigmatropic shift. rsc.org In contrast, irradiation of these compounds leads to cleavage of the sulfur-nitrogen ylide bond, ultimately forming benzimidazoles. rsc.org

Table 1: Conditions for Ring Contraction of 7-chloro-3-phenyl-2H-1,2,4-benzothiadiazine rsc.org

| Condition | Reagents/Stimulus | Temperature | Product |

|---|---|---|---|

| Thermal | Inert Solvent (e.g., o-dichlorobenzene) | >180°C | 6-chloro-2-phenylbenzothiazole |

| Catalytic | Triphenylphosphine or Triethyl Phosphite | Room Temperature | 6-chloro-2-phenylbenzothiazole |

| Photochemical | Irradiation | Not specified | 6-chloro-2-phenylbenzothiazole |

Functionalization and Derivatization Strategies on the Heterocyclic and Aromatic Rings

Beyond the transformations of the core ring system, the this compound scaffold allows for a range of functionalization reactions on its nitrogen atoms and aromatic rings.

Alkylation and Acylation Reactions at Nitrogen Atoms

Direct experimental studies on the alkylation and acylation of the nitrogen atoms in this compound are not extensively documented. However, the reactivity of the more widely studied 1,2,4-benzothiadiazine 1,1-dioxides provides a strong basis for predicting its behavior. In these oxidized analogues, which are important pharmacophores, the nitrogen atoms are common sites for derivatization. researchgate.netmdpi.com

For example, the acylation of 4-phenyl-5H-2,3-benzodiazepine, another related heterocycle, occurs at the N-2 position to form an iminium salt intermediate that can react with various nucleophiles. rsc.org In the isomeric 2H-1,2,3-benzothiadiazine 1,1-dioxide system, alkylation with agents like methyl iodide can occur at both the N-2 and N-3 positions, with the product ratio being dependent on the base and solvent system used. mdpi.com These findings suggest that the nitrogen atoms in the this compound ring are likely nucleophilic and represent viable sites for introducing alkyl and acyl groups to modify the compound's properties.

Electrophilic and Nucleophilic Substitution Reactions on the Benzo Ring

The fused benzo ring of the benzothiadiazine system can undergo both electrophilic and nucleophilic substitution, allowing for the introduction of various functional groups.

Electrophilic Substitution: The synthesis of 1,2,4-benzothiadiazine 1-chlorides from N-arylamidines using thionyl chloride involves electrophilic chlorination of the benzo ring. nih.gov This reaction is generally not selective, leading to chlorination at multiple positions, although the C-8 position appears to be resistant. nih.gov This indicates the susceptibility of the benzo ring to attack by electrophiles.

Nucleophilic Substitution: While data on the target molecule is scarce, studies on related structures are informative. For instance, chloro-substituents on the benzo ring of 2H-1,2,3-benzothiadiazine 1,1-dioxides can be displaced by amines. researchgate.netbeilstein-archives.org In the case of 7,8-dichloro derivatives, reaction with amines can yield a mixture of 7-amino-8-chloro and 8-amino-7-chloro products, demonstrating that nucleophilic aromatic substitution occurs at both positions. beilstein-archives.org Similarly, bromo-substituents on the highly electron-deficient benzo[1,2-d:4,5-d′]bis( nih.govrsc.orgresearchgate.netthiadiazole) system readily undergo nucleophilic substitution with various amines. nih.gov These examples strongly suggest that halogenated derivatives of this compound would be valuable intermediates for introducing new functionalities via nucleophilic substitution.

Transformations of Phenyl and Other Side-Chain Substituents

The substituents attached to the benzothiadiazine core can also be chemically modified. The phenyl group at the C-3 position is generally stable. For instance, during the formation of 1,2,4-benzothiadiazine 1-chlorides via cyclization in thionyl chloride, the 3-phenyl group typically remains resistant to chlorination. nih.gov However, if the aryl group at this position is activated (e.g., contains electron-donating groups), it can undergo chlorination as a side reaction. nih.gov

Furthermore, other substituents on the benzo ring can be transformed. During the same cyclization reaction, methyl groups on the benzo ring are susceptible to chlorination, selectively affording chloromethyl derivatives. nih.gov This reactivity highlights the potential for side-chain functionalization, offering another avenue for creating diverse analogues of the parent compound.

Oxidation and Reduction Chemistry of the 1,2,4-Benzothiadiazine System

Two primary methods have been employed for the reduction of the C=N bond in these related systems to form the corresponding 3,4-dihydro derivatives. mdpi.com One approach involves catalytic hydrogenation using catalysts like platinum(IV) oxide or palladium on activated charcoal under hydrogen pressure. mdpi.comresearchgate.net An alternative method utilizes sodium borohydride (B1222165) in a mixture of trifluoroacetic acid and dichloromethane. mdpi.comresearchgate.net

It is important to note that these findings pertain to the 1,1-dioxide derivatives of the isomeric 1,2,3-benzothiadiazine system. The presence of the sulfonyl group significantly influences the electronic properties and reactivity of the heterocyclic ring. Therefore, direct extrapolation of these reduction methods and outcomes to this compound, which lacks the dioxide group, must be approached with caution.

Information regarding the oxidation of this compound, such as the formation of S-oxides or other oxidation products, is not described in the available search results.

Mechanistic Studies of Reaction Intermediates and Transition States

Specific mechanistic studies detailing reaction intermediates and transition states for reactions involving this compound are not present in the surveyed literature. The available mechanistic insights are generally for the synthesis of related benzothiadiazine derivatives.

For example, a proposed mechanism for the synthesis of 2H-1,2,4-benzothiadiazine 1,1-dioxides involves the reductive cyclization of N,N-diethyl-o-nitrobenzenesulfonamides with nitriles, promoted by samarium(II) iodide. researchgate.net This reaction is believed to proceed through a series of single-electron transfer steps, leading to the formation of the heterocyclic ring. However, this mechanism applies to the synthesis of the 1,1-dioxide derivative and not the parent this compound.

The synthesis of substituted 1,2,4-benzothiadiazinyl radicals has been achieved through the reduction of 1,2,4-benzothiadiazine 1-chlorides, which are prepared from N-arylamidines and thionyl chloride. researchgate.net While this indicates a pathway to radical intermediates from a related precursor, it does not provide mechanistic details for reactions starting from this compound itself.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to investigate the electronic structure of organic molecules, including various benzothiadiazine and benzothiazole (B30560) derivatives. researchgate.net DFT calculations allow for the optimization of the molecule's ground-state geometry and provide a foundation for understanding its charge transfer properties and reactivity. researchgate.netresearchgate.net For the 3-Phenyl-2H-1,2,4-benzothiadiazine system, DFT would be employed to calculate its fundamental electronic properties, which in turn dictate its chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity.

In studies of related benzothiazine derivatives, the HOMO and LUMO are typically distributed across the benzothiazine moiety. researchgate.net For this compound, it is expected that the HOMO would be delocalized over the electron-rich benzothiadiazine ring system, while the LUMO might also be localized on this core structure, with potential contributions from the phenyl substituent. The precise energies and distributions would require specific calculations, but illustrative values for similar heterocyclic systems highlight the typical energy range.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Heterocyclic System Note: The following data is representative of a substituted benzodiazepine (B76468) derivative, as specific values for this compound are not available in the cited literature. It serves to illustrate typical computational outputs.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO-1 | - |

| HOMO | - |

| LUMO | - |

| LUMO+1 | - |

| Energy Gap (LUMO-HOMO) | - |

Data adapted from studies on related heterocyclic compounds.

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution on a molecule and predict how it will interact with other species. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

To quantify the reactivity predicted by FMO and MEP analysis, a range of global and local reactivity descriptors can be calculated using DFT. These descriptors provide a more quantitative measure of a molecule's stability and reactivity.

Global descriptors apply to the molecule as a whole.

Local descriptors , such as Fukui functions, identify the reactivity of specific atomic sites within the molecule, indicating which atoms are most susceptible to nucleophilic or electrophilic attack.

Table 2: Key Global and Local Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Global Descriptors | ||

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; measures the molecule's polarizability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of a molecule to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) (where μ ≈ -χ) | Quantifies the energy lowering of a system when it accepts electrons. |

| Local Descriptors | ||

| Fukui Function (f(r)) | (∂ρ(r)/∂N)ᵥ | Indicates the change in electron density at a point r when the total number of electrons N changes. |

Conformational Energy Landscape Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static. For this compound, rotation around the single bond connecting the phenyl group to the thiadiazine ring allows for multiple conformations. Understanding the relative energies of these conformers is crucial, as the lowest-energy conformation will be the most populated and will likely dictate the molecule's observed properties.

Conformational energy landscape analysis identifies the stable conformers and the energy barriers between them. Molecular dynamics (MD) simulations further explore this landscape by simulating the atomic motions over time, providing insight into the molecule's flexibility and its interactions with its environment, such as a solvent or a biological receptor. Studies on related benzothiadiazine derivatives have used MD simulations to investigate their interactions with model cell membranes, revealing preferred orientations and binding characteristics.

Prediction of Spectroscopic Properties from Quantum Chemical Calculations (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations are instrumental in predicting the spectroscopic signatures of a molecule. By calculating properties like nuclear magnetic shielding (for NMR), vibrational frequencies (for IR), and electronic transition energies (for UV-Vis), computational chemistry can aid in the interpretation of experimental spectra and confirm molecular structures.

For instance, Time-Dependent DFT (TD-DFT) is a common method for predicting the UV-Vis absorption spectrum, which arises from electronic transitions, often from the HOMO to the LUMO. In studies of similar heterocyclic compounds, TD-DFT calculations have successfully reproduced experimental absorption bands. Similarly, calculating NMR chemical shifts can help assign signals in complex experimental spectra to specific atoms in the molecule.

Computational Elucidation of Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For a given reaction, DFT can be used to map the potential energy surface, locate transition states, and calculate activation energies. This provides a detailed, step-by-step picture of how reactants are converted into products.

A relevant example is the observed ring contraction of 7-Chloro-3-phenyl-2H-1,2,4-benzothiadiazine, a closely related analogue. This compound transforms into 6-chloro-2-phenylbenzothiazole upon heating, a reaction that is significantly accelerated by the presence of phosphines. A computational study of this process would involve:

Optimizing the geometries of the reactant, product, any intermediates, and the transition state structures for both the thermal and the catalyzed pathways.

Calculating the activation energies for each step to understand why the reaction is faster in the presence of a catalyst.

Investigating the proposed tautomeric form that is believed to be the active species in chlorination reactions at high temperatures.

Such a study would provide fundamental insights into the reactivity of the this compound scaffold.

Mechanistic Insights into Molecular Interactions Excluding Clinical/pharmacological Outcomes

Supramolecular Chemistry: Design and Analysis of Non-Covalent Interactions

The architecture of molecular solids and complexes involving benzothiadiazine frameworks is significantly governed by a variety of non-covalent interactions. The interplay of hydrogen bonds and π-π stacking interactions is crucial in the self-assembly and crystal packing of these structures.

In related heterocyclic systems, the formation of one-dimensional ladders in the crystal packing is attributed to the presence of π-stacking interactions between aromatic ligands. The dimerization energies in some self-assembled π-stacked dimers can be substantial, driven by a combination of hydrogen bonds and π-π stacking interactions involving the C=N group of the ligand. The analysis of Hirshfeld surfaces often reveals that H⋯H interactions have the highest contribution, followed by C—H⋯π and π–π interactions.

The electrostatic potential of the aromatic rings plays a key role in determining the nature of these interactions. Negative molecular electrostatic potential (MEP) values perpendicular to the molecular plane can make face-to-face π–π stacking interactions electrostatically unfavorable. However, a positive electrostatic potential over the π-system of a C=N linker can explain the significant displacement observed in antiparallel π-stacking interactions. The strategic placement of substituents can further modulate these interactions, creating buffer regions for molecular distance adaptation while maintaining a high degree of orientation in the crystals.

Interactions with Material Surfaces (e.g., computational studies on corrosion inhibition mechanisms)

Computational studies on related heterocyclic compounds, such as tetrazole derivatives, have demonstrated their potential as corrosion inhibitors for materials like carbon steel. These studies, often employing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, suggest that the inhibitor molecules can adsorb onto the metal surface, forming a protective film.

The adsorption process is typically governed by both physical (physisorption) and chemical (chemisorption) interactions. The Langmuir adsorption model is often used to describe this phenomenon. The efficiency of corrosion inhibition generally increases with the concentration of the inhibitor. Thermodynamic and activation data can reveal that the adsorption process is endothermic. Scanning electron microscopy (SEM) analysis can provide visual confirmation of the formation of a defensive layer on the material's surface. nih.gov

While direct studies on 3-Phenyl-2H-1,2,4-benzothiadiazine are limited, its structural features, including the aromatic rings and heteroatoms, suggest a potential for similar interactions with material surfaces. The lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the phenyl and benzothiadiazine rings, could facilitate adsorption onto metal surfaces.

Molecular Recognition and Binding Mechanisms at a Fundamental Level

The ability of this compound and related structures to participate in molecular recognition events is rooted in their capacity to form specific non-covalent interactions with biological macromolecules.

Ligand-Target Docking Simulations for Interaction Site Identification

Molecular docking simulations are a powerful tool for predicting the binding modes of small molecules within the active sites of biomolecules. For derivatives of related heterocyclic systems like 1,2-benzothiazine and 3-phenyl-β-alanine 1,3,4-oxadiazole (B1194373), docking studies have been instrumental in identifying key interaction sites.

For instance, docking studies of 1,2-benzothiazine derivatives with the DNA-topoisomerase II complex have shown that these molecules can bind to both the enzyme-DNA complex and the minor groove of DNA. mdpi.com Similarly, docking of 3-phenyl-β-alanine 1,3,4-oxadiazole hybrids into the active site of carbonic anhydrase II (CA-II) revealed that these compounds fit well at the entrance of the active site. researchgate.netnews-medical.net

These simulations identify specific amino acid residues that are crucial for binding. In the case of CA-II inhibitors, hydrogen bonding with residues such as Thr199, Thr200, and Gln92 has been identified as a key stabilizing interaction. researchgate.netnews-medical.net The presence of electron-donating or electron-withdrawing groups on the phenyl ring can also influence the binding affinity. rsc.org

Analysis of Hydrogen Bonding Networks and π-Stacking Interactions in Molecular Complexes

The stability of ligand-biomolecule complexes is often dictated by a network of hydrogen bonds and π-stacking interactions. In complexes of 1,2-benzothiazine derivatives with DNA, hydrogen bonds can form between the ligand and DNA bases, such as adenine. mdpi.com The system can be further stabilized by van der Waals forces. mdpi.com

The interplay between π-stacking and hydrogen bonding is complex and can be mutually influential. nih.gov Studies on the interaction of phenylalanine with the guanine-cytosine base pair have shown that π-stacking can affect the geometries and energies of the individual hydrogen bonds within the base pair. nih.gov

In crystal structures of related compounds, such as 7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy}-4-methyl-2H-chromen-2-one monohydrate, hydrogen bonds link water molecules and piperazine (B1678402) molecules into tetrameric units. asianpubs.org These units are further organized into sheets through π-π stacking interactions between adjacent benzopyran moieties. asianpubs.org Strong phenyl-perfluorophenyl π-π stacking and C–H···F–C hydrogen bonding interactions have also been observed in the crystals of aromatic aldimines. mdpi.com

Photophysical Properties and Potential for Photochemical Transformations

While specific photophysical data for this compound is not extensively documented, the benzothiadiazole core and related thiazine (B8601807) structures are known to exhibit interesting photophysical and photochemical behaviors.

Derivatives of 2,1,3-benzothiadiazole (B189464) are known for their luminescent properties and are utilized in the development of organic light-emitting diodes (OLEDs). nih.gov Some of these compounds exhibit bright emissions, with high quantum yields in both solid-state and solution. The emission properties can be sensitive to the molecular environment, leading to phenomena like solvatochromism and aggregation-induced emission. Time-dependent density functional theory (TD-DFT) calculations can be used to attribute observed emission bands to fluorescence or phosphorescence.

Thiazine derivatives can undergo photochemical transformations. For instance, condensation products of 3-phenyl-2H-1,4-benzothiazine with indole-3-carboxaldehyde (B46971) exhibit reversible acidichromic behavior, changing color in response to pH changes. researchgate.net This suggests potential applications in sensor development.

The photochemistry of thiazine dyes has been studied in the context of photosensitizers. The triplet quantum yields and triplet lifetimes are key parameters in these studies. nih.gov The introduction of heavy atoms, such as iodine, can increase the triplet yield. nih.gov Phenothiazine (B1677639) derivatives, which are structurally related, have shown high potential for use in photodynamic therapy due to their photochemical activity and ability to absorb light in the near-infrared spectrum. news-medical.net The photophysical behavior of some benzothiadiazole derivatives involves relaxation processes after excitation, including internal charge transfer assisted by ring planarization. nih.gov

Future Directions and Emerging Research Avenues in 3 Phenyl 2h 1,2,4 Benzothiadiazine Chemistry

Development of Novel Catalytic Systems for Sustainable Synthesis

The principles of green chemistry are increasingly becoming a cornerstone of modern synthetic methodologies. For the synthesis of 3-Phenyl-2H-1,2,4-benzothiadiazine and its derivatives, the future lies in the development of catalytic systems that are not only efficient but also environmentally benign. Current synthetic routes often rely on stoichiometric reagents and harsh reaction conditions. Future research is anticipated to pivot towards catalyst-centered approaches.

One promising avenue is the exploration of metal-free catalytic systems . Drawing parallels from the synthesis of structurally related heterocycles like 3-aryl-2H-benzo[b] google.commdpi.comoxazin-2-ones, which have been successfully synthesized using microwave-assisted, metal-free carbon-carbon coupling reactions, similar strategies could be adapted for the this compound core. frontiersin.org Such methods, often employing nucleophilic aromatic substitution (SNAr) under microwave irradiation, offer the advantages of reduced reaction times, simplified workup procedures, and the avoidance of toxic and expensive metal catalysts. frontiersin.org

Furthermore, the development of heterogeneous catalysts could offer significant advantages in terms of catalyst recovery and reusability, further enhancing the sustainability of the synthetic process. Research into solid-supported acid or base catalysts, or even metal-organic frameworks (MOFs) with tailored active sites, could provide robust and recyclable catalytic systems for the key bond-forming reactions in the synthesis of the benzothiadiazine ring.

Advanced Spectroscopic and Structural Probes for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms is fundamental to the optimization of synthetic processes and the discovery of new chemical transformations. The application of advanced spectroscopic techniques for the in situ monitoring of the synthesis of this compound is a largely unexplored but potentially fruitful area of research.

Techniques such as Process Analytical Technology (PAT) , which encompasses a range of spectroscopic methods like Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time data on the concentrations of reactants, intermediates, and products. This would allow for a detailed kinetic and mechanistic profiling of the cyclization and substitution reactions involved in the formation of the benzothiadiazine ring system.

Moreover, the use of advanced NMR techniques , such as Diffusion-Ordered Spectroscopy (DOSY) and in-depth two-dimensional NMR studies (HSQC, HMBC), could provide invaluable information on the aggregation states and intermolecular interactions of reaction intermediates. This level of mechanistic detail is crucial for the rational design of more efficient and selective synthetic protocols.

Integration of Machine Learning and Artificial Intelligence for Compound Design and Property Prediction

The synergy between computational chemistry and experimental synthesis is set to revolutionize drug discovery and materials science. For this compound, the integration of machine learning (ML) and artificial intelligence (AI) presents a powerful tool for accelerating the discovery of new derivatives with desired properties.

ML models, particularly deep neural networks and graph neural networks , can be trained on existing chemical data to predict a wide range of molecular properties. google.com For instance, a machine-learned model could be developed to predict the biological activity, electronic properties, or material characteristics of novel this compound derivatives based solely on their molecular structure. google.com This would enable the in silico screening of vast virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental validation.

Furthermore, generative ML models could be employed to design entirely new this compound-based structures with optimized properties. By learning the underlying patterns in the structure-property relationships of known compounds, these models can propose novel molecules that are predicted to have superior performance for a specific application, be it as a pharmaceutical agent or a material for an electronic device. The use of such predictive models can significantly reduce the time and resources required for the discovery and development of new functional molecules. google.com

Exploration of New Chemical Reactivity Patterns and Unexpected Transformations

The exploration of the chemical reactivity of the this compound scaffold is far from exhaustive. Future research is likely to uncover novel reactivity patterns and unexpected transformations, leading to the synthesis of new and structurally diverse heterocyclic systems.

One area of interest is the potential for ring contraction or expansion reactions . For example, studies on related sulfur-nitrogen heterocycles, such as the oxidative ring contraction of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one to a 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide, suggest that the benzothiadiazine ring may be susceptible to similar skeletal rearrangements under specific reaction conditions. mdpi.com Investigating the behavior of this compound under various oxidative, reductive, or photolytic conditions could lead to the discovery of novel heterocyclic scaffolds.

Another avenue for exploration is the use of modern computational tools to predict reactivity . Theoretical frameworks like the Local Electronic Temperature of Atoms in Molecules (LT-AIMs) can be used to identify the most reactive sites within the this compound molecule. scilit.com This theoretical insight can guide the design of experiments to exploit this predicted reactivity, leading to the development of new functionalization strategies and a deeper understanding of the compound's chemical behavior. scilit.com

Unexplored Applications in Advanced Materials Science and Molecular Devices (e.g., OLED host materials)

While much of the historical focus on benzothiadiazine derivatives has been in the pharmaceutical arena, the unique electronic and photophysical properties of the this compound core suggest its potential for applications in advanced materials science.

A particularly promising area is the development of materials for Organic Light-Emitting Diodes (OLEDs) . The design of novel host materials is crucial for the performance of OLEDs, and heterocyclic compounds are often employed in this role. Research on related structures, such as the phenothiazine-benzothiadiazine-1,1-dioxide hybrid, has shown that benzothiadiazine-containing molecules can exhibit promising properties for OLED applications, including high thermal stability and suitable energy levels for facilitating efficient energy transfer to guest emitter molecules. researchgate.net The this compound scaffold, with its combination of a phenyl substituent and the electron-rich benzothiadiazine ring, could serve as a versatile platform for the design of new host materials.

Furthermore, the potential for this scaffold to be incorporated into electrochromic or photochromic materials warrants investigation. The ability to tune the electronic properties of the molecule through substitution on the phenyl ring or the benzothiadiazine core could lead to the development of smart materials that change their color or optical properties in response to an external stimulus.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for 3-Phenyl-2H-1,2,4-benzothiadiazine derivatives, and how can hydrolysis during crystallization be mitigated?

- Methodological Answer : Optimize reaction conditions by controlling humidity during crystallization. Use inert atmospheres and anhydrous solvents to minimize hydrolysis, as demonstrated in studies where solvent evaporation under ambient conditions led to benzothiadiazine degradation . Green synthetic approaches, such as manganese-catalyzed dehydrogenative coupling, offer atom-economical routes for dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides .

Q. How can the purity and structural integrity of this compound derivatives be validated?

- Methodological Answer : Employ X-ray crystallography for unambiguous structural confirmation, complemented by Hirshfeld surface analysis to study intermolecular interactions . High-performance liquid chromatography (HPLC) on chiral stationary phases resolves enantiomers, critical for pharmacological studies . Nuclear magnetic resonance (NMR) and FTIR spectroscopy further validate functional groups and conformational stability .

Q. What are the foundational pharmacological activities of benzothiadiazine derivatives?

- Methodological Answer : Screen for AMPA receptor modulation using calcium flux assays in HEK293 cells expressing GluA2(Q). Basic substitutions (e.g., 7-chloro, 3-methyl) enhance receptor binding, with EC50 values in the micromolar range . Parallel assays for antimicrobial or anticancer activity should follow OECD guidelines for in vitro cytotoxicity .

Advanced Research Questions

Q. How do substitution patterns on the benzothiadiazine scaffold influence AMPA receptor allosteric modulation?

- Methodological Answer : Introduce phenoxy or fluoroalkyl groups at the 7- and 4-positions to enhance potency. For example, 4-cyclopropyl-7-(3-methoxyphenoxy) substitution achieves nanomolar EC50 (2.0 nM) by optimizing hydrophobic interactions in the GluA2 ligand-binding domain (LBD). Use small-angle X-ray scattering (SAXS) and X-ray crystallography to confirm binding stoichiometry (1:1 per dimer interface) . Fluorination at the 4-position improves metabolic stability, as shown in comparative pharmacokinetic studies of fluorinated vs. non-fluorinated analogs .

Q. What mechanisms resolve contradictions in AMPA receptor binding stoichiometry across studies?

- Methodological Answer : Discrepancies arise from differences in substituent bulk and assay conditions. For instance, bulky 7-phenoxy groups favor single-molecule binding per dimer, while smaller substituents (e.g., chlorine) allow two molecules to occupy subsite C. Use SAXS dimerization curves and NMR titration experiments to validate binding modes under varying conditions .

Q. How can computational methods predict DNA interaction thermodynamics for benzothiadiazine derivatives?

- Methodological Answer : Combine density functional theory (DFT) with spectroscopic techniques (UV-Vis, fluorescence quenching) to model drug-DNA binding. Thermodynamic parameters (ΔG, ΔH, ΔS) derived from van’t Hoff plots correlate with groove-binding or intercalation mechanisms. Viscometric measurements further distinguish binding modes by analyzing DNA helix elongation .

Q. What strategies improve metabolic stability without compromising AMPA receptor potency?

- Methodological Answer : Fluorine substitution on alkyl chains (e.g., 2-fluoroethyl at the 4-position) reduces oxidative metabolism in liver microsomes. Compare in vitro metabolic degradation (e.g., CYP450 assays) and in vivo cognitive enhancement in rodent models to balance potency and stability .

Data Contradiction Analysis

Q. Why do some studies report divergent antitumor activities for structurally similar benzothiadiazine derivatives?

- Methodological Answer : Variability arises from substituent electronic effects. For example, electron-withdrawing groups (e.g., trifluoromethyl) at the 6-position enhance cytotoxicity in MCF-7 cells, while electron-donating groups (e.g., methyl) reduce activity. Validate using comparative SAR studies and molecular docking to assess interactions with oncogenic targets like topoisomerase II .

Experimental Design Considerations

Q. What in vitro and in vivo models are optimal for evaluating cognitive enhancement by benzothiadiazine AMPA modulators?

- Methodological Answer : Use hippocampal slice LTP assays to measure synaptic potentiation in vitro. For in vivo validation, employ delayed matching-to-sample tasks in rodents or non-human primates to quantify memory retention. Oral bioavailability studies in Wistar rats confirm pharmacokinetic relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.